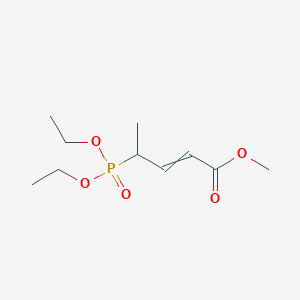
Copper--neptunium (5/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper–neptunium (5/1) is a compound consisting of copper and neptunium in a 5:1 ratio Neptunium is a radioactive element and part of the actinide series, while copper is a well-known transition metal
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper–neptunium (5/1) typically involves the reaction of neptunium compounds with copper salts under controlled conditions. One common method is the reduction of neptunium(V) to neptunium(IV) in the presence of copper ions. This can be achieved using reducing agents such as hydrogen gas or hydrazine in an acidic medium . The reaction is usually carried out at elevated temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods
Industrial production of copper–neptunium (5/1) is not widely established due to the radioactive nature of neptunium and the associated handling challenges. laboratory-scale synthesis can be scaled up using appropriate safety measures and containment protocols. The process involves the careful handling of neptunium precursors and the use of specialized equipment to prevent contamination and ensure the safety of personnel.
Analyse Chemischer Reaktionen
Types of Reactions
Copper–neptunium (5/1) undergoes various chemical reactions, including:
Oxidation and Reduction: Neptunium in the compound can exist in multiple oxidation states, typically ranging from +3 to +6. The compound can undergo redox reactions, where neptunium is oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of copper–neptunium (5/1) include nitric acid, hydrogen gas, and various reducing agents . The reactions are often carried out in acidic or basic media, depending on the desired outcome. Elevated temperatures and controlled atmospheres are also commonly employed to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of copper–neptunium (5/1) depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state neptunium compounds, while reduction reactions may produce lower oxidation state species . Substitution reactions can result in the formation of new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Copper–neptunium (5/1) has several scientific research applications, including:
Nuclear Science: The compound is studied for its potential use in nuclear reactors and radioactive waste management.
Materials Science: The unique properties of copper–neptunium (5/1) make it of interest for developing new materials with specific electronic, magnetic, or catalytic properties.
Environmental Remediation: Research is ongoing to explore the use of copper–neptunium (5/1) in the remediation of radioactive waste and contaminated environments.
Wirkmechanismus
The mechanism of action of copper–neptunium (5/1) involves the interaction of neptunium ions with various molecular targets. Neptunium can form coordination complexes with ligands, influencing its chemical behavior and reactivity . The compound’s effects are mediated through redox reactions, where neptunium undergoes oxidation or reduction, altering its oxidation state and chemical properties . These reactions can impact the compound’s stability, solubility, and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Copper–neptunium (5/1) can be compared with other neptunium compounds, such as:
Neptunium Oxides: Neptunium oxides (e.g., NpO2) are well-studied compounds with different oxidation states and properties.
Neptunium Fluorides: Neptunium fluorides (e.g., NpF6) exhibit unique chemical behaviors and are used in various applications.
Neptunium Sulfides: Neptunium sulfides (e.g., NpS) are another class of compounds with distinct properties and reactivity.
Eigenschaften
CAS-Nummer |
918441-32-4 |
|---|---|
Molekularformel |
Cu5Np |
Molekulargewicht |
554.78 g/mol |
IUPAC-Name |
copper;neptunium |
InChI |
InChI=1S/5Cu.Np |
InChI-Schlüssel |
CTPIJQXYSFUKOS-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Np] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


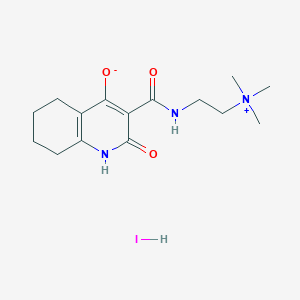

![5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12621594.png)
![N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12621598.png)
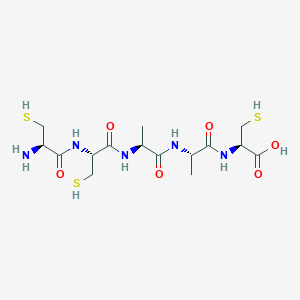
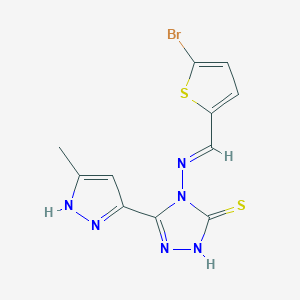
![(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(2-fluorophenyl)butan-1-one](/img/structure/B12621637.png)
![{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12621639.png)
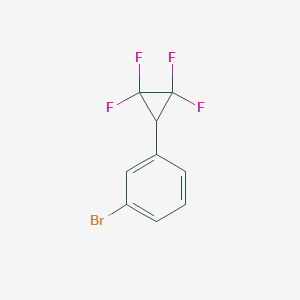
![3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621650.png)
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)
![2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B12621657.png)
![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)
